REACTION_CXSMILES
|
Cl.ClC[C:4]1[C:9]([CH2:10][CH2:11][NH:12][C:13](=[O:15])[CH3:14])=[CH:8][C:7]([O:16][CH3:17])=[C:6]([O:18][CH3:19])[CH:5]=1>>[C:13]([NH:12][CH2:11][CH2:10][C:9]1[CH:4]=[CH:5][C:6]([O:18][CH3:19])=[C:7]([O:16][CH3:17])[CH:8]=1)(=[O:15])[CH3:14]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
N-(6-chloromethyl-3,4-dimethoxyphenethyl)acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1=CC(=C(C=C1CCNC(C)=O)OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NCCC1=CC(OC)=C(OC)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |